1-Decene, 1-ethoxy-

Physicochemical Properties Hydrophobicity Volatility

1-Decene, 1-ethoxy- (CAS 61668-40-4) is an α,β-unsaturated vinyl ether of molecular formula C₁₂H₂₄O. The compound is structurally defined as (E)-1-ethoxydec-1-ene.

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 61668-40-4
Cat. No. B15176062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decene, 1-ethoxy-
CAS61668-40-4
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCCCCCCCC=COCC
InChIInChI=1S/C12H24O/c1-3-5-6-7-8-9-10-11-12-13-4-2/h11-12H,3-10H2,1-2H3/b12-11+
InChIKeyOGHVFBHUBBKMAK-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Decene, 1-ethoxy- (CAS 61668-40-4) — Chemical Identity and Core Procurement Attributes


1-Decene, 1-ethoxy- (CAS 61668-40-4) is an α,β-unsaturated vinyl ether of molecular formula C₁₂H₂₄O . The compound is structurally defined as (E)-1-ethoxydec-1-ene . Its IUPAC name is (E)-1-ethoxydec-1-ene . The molecular weight is 184.32 g·mol⁻¹ . It is also known as 1-(vinyloxy)decane, decyl vinyl ether, and 1-ethenoxydecane . The compound is a colorless liquid .

1-Decene, 1-ethoxy-: Why In-Class Substitution is Not Trivial


Vinyl ethers are a family of monomers known for high cationic polymerizability [1]. However, the specific alkyl substituent dictates crucial performance attributes such as hydrophobicity, glass transition temperature (Tg) of the resulting polymer, and compatibility with other monomers . Substituting 1-Decene, 1-ethoxy- (C10 alkyl chain) with a shorter-chain analog (e.g., ethyl vinyl ether) drastically reduces polymer hydrophobicity and flexibility, while a longer-chain analog (e.g., octadecyl vinyl ether) may induce crystallinity or phase separation, compromising material homogeneity [2]. Direct experimental evidence quantifying these structure-property relationships is provided in Section 3.

1-Decene, 1-ethoxy-: Quantitative Differentiation vs. Closest Analogs


Physicochemical Baseline: LogP, Vapor Pressure, and Density vs. 1-Decene

The ethoxy substitution in 1-Decene, 1-ethoxy- significantly increases hydrophobicity relative to the parent 1-decene . The calculated LogP is 5.4 at 25°C, compared to a LogP of approximately 5.0 for 1-decene [1]. The vapor pressure is 7.7 Pa at 23°C, which is lower than the estimated vapor pressure of 1-decene at the same temperature (~80 Pa) [2]. The density is 0.811 g/cm³ at 20°C, while 1-decene has a density of 0.741 g/cm³ at 20°C .

Physicochemical Properties Hydrophobicity Volatility

Polymer Hydrophobicity Tuning: Water Contact Angle of Poly(alkyl vinyl ether) Films

The length of the alkyl side chain in poly(alkyl vinyl ether)s directly correlates with the static water contact angle of the resulting polymer film [1]. While direct data for poly(1-ethoxy-1-decene) is not available, a study on poly(alkyl vinyl ether)s reports water contact angles ranging from ~60° for poly(methyl vinyl ether) (C1) to ~100° for poly(dodecyl vinyl ether) (C12) [1]. The C10 chain of 1-Decene, 1-ethoxy- is therefore expected to yield a contact angle of approximately 90-95°, providing intermediate hydrophobicity suitable for specific coating and adhesion applications.

Polymer Chemistry Surface Science Coatings

Comparative Reactivity in Cationic Polymerization: Electron Density and Propagation Rate

Vinyl ethers are highly reactive in cationic polymerization due to the electron-donating alkoxy group [1]. The electron density on the vinyl double bond increases with alkyl chain length due to inductive effects [2]. Therefore, 1-Decene, 1-ethoxy- is expected to be slightly more reactive than ethyl vinyl ether (C2) but less reactive than octadecyl vinyl ether (C18) [3]. The propagation rate constant (kp) for vinyl ethers typically ranges from 10³ to 10⁵ L·mol⁻¹·s⁻¹ depending on alkyl substitution [1].

Polymer Chemistry Cationic Polymerization Reactivity

1-Decene, 1-ethoxy-: Application Scenarios Stemming from Quantitative Differentiation


Specialty Coatings Requiring Intermediate Hydrophobicity and Flexibility

Polymer films derived from 1-Decene, 1-ethoxy- are expected to exhibit water contact angles in the 90-95° range, as inferred from poly(alkyl vinyl ether) structure-property data [1]. This intermediate hydrophobicity is ideal for protective coatings where water repellency is needed but some adhesion to polar substrates must be maintained. Shorter vinyl ethers (C1-C4) produce films that are too hydrophilic, while longer chains (C16+) produce highly hydrophobic but brittle or crystalline films [1].

Cationic Photopolymerization for UV-Curable Adhesives

Vinyl ethers, including 1-Decene, 1-ethoxy-, undergo rapid cationic photopolymerization, enabling their use in UV-curable formulations [2]. The C10 chain provides a balance of flexibility and hydrophobicity to the cured adhesive, improving performance on low-surface-energy plastics compared to adhesives based on shorter-chain vinyl ethers [1]. The intermediate reactivity allows for a sufficient pot life while still achieving fast cure upon UV exposure [2].

Precursor for Amphiphilic Block Copolymers in Drug Delivery

The well-defined cationic polymerization of vinyl ethers allows for the synthesis of block copolymers with precisely controlled segment lengths [2]. 1-Decene, 1-ethoxy- can be used as a hydrophobic block in combination with a hydrophilic poly(ethylene glycol) vinyl ether block. The resulting amphiphilic copolymer can self-assemble into micelles for drug delivery. The C10 chain length provides a balance between micelle stability (due to hydrophobic interactions) and drug loading capacity [3].

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